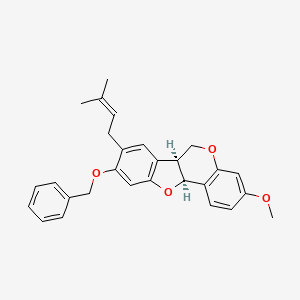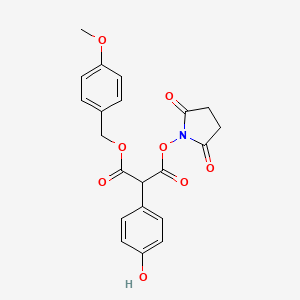
Solanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Solanidine hydrochloride can be synthesized through the hydrolysis of glycoalkaloids found in Solanaceae plants . The process involves the extraction of glycoalkaloids, followed by hydrolysis to obtain solanidine. The solanidine is then converted to its hydrochloride salt by reacting it with hydrochloric acid . The reaction conditions typically involve heating the mixture to facilitate the hydrolysis and subsequent salt formation .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of glycoalkaloids from plant sources, followed by hydrolysis and purification processes . The extracted glycoalkaloids are subjected to acid hydrolysis to yield solanidine, which is then purified and converted to this compound through crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Solanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Solanidine can be oxidized to form solanidone, a ketone derivative.
Reduction: Reduction of solanidine can yield dihydrosolanidine.
Substitution: Solanidine can undergo substitution reactions, such as the formation of solanidine derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: Solanidone.
Reduction: Dihydrosolanidine.
Substitution: Various solanidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its toxic effects on pests.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of insecticides and fungicides.
Mechanism of Action
Solanidine hydrochloride exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: Disrupts cell membrane integrity and inhibits the growth of bacteria and fungi.
Toxicity: Inhibits acetylcholinesterase activity, leading to neurotoxic effects.
Comparison with Similar Compounds
Solanidine hydrochloride is compared with other similar compounds, such as:
α-Solanine: A glycoalkaloid with similar toxic properties but with a trisaccharide side chain.
α-Chaconine: Another glycoalkaloid with a similar structure but different biological activities.
Solamargine: A glycoalkaloid with potent anticancer properties.
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits .
Properties
CAS No. |
5189-62-8 |
|---|---|
Molecular Formula |
C27H44ClNO |
Molecular Weight |
434.1 g/mol |
IUPAC Name |
(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol;hydrochloride |
InChI |
InChI=1S/C27H43NO.ClH/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4;/h6,16-17,19-25,29H,5,7-15H2,1-4H3;1H/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-;/m0./s1 |
InChI Key |
GFSDTBOYJKNJHE-QQGZXNMISA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C.Cl |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


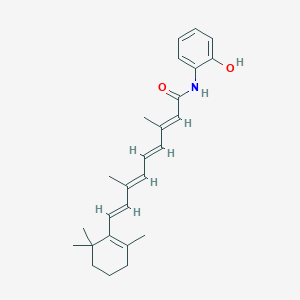

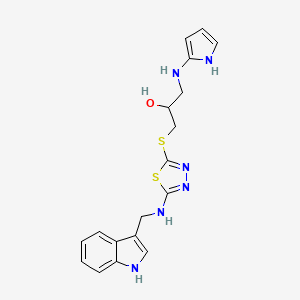
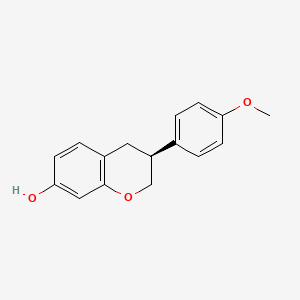
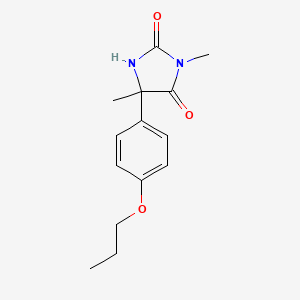


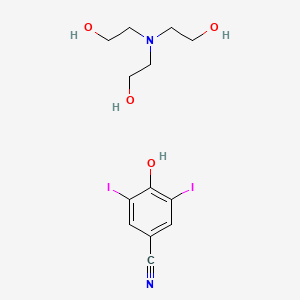
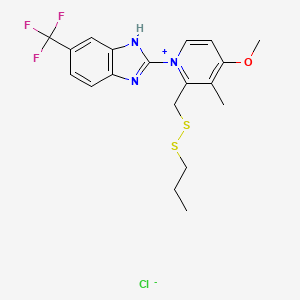

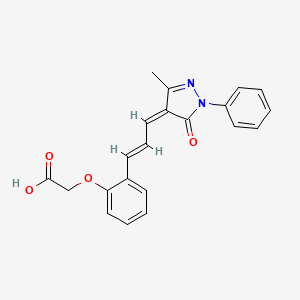
![2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate](/img/structure/B12711654.png)
